molecular formula C10H17N5O B3829228 1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide

1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide

Cat. No. B3829228
M. Wt: 223.28 g/mol
InChI Key: NBGPZVHFHJJCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring with three nitrogen atoms and two carbon atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multistep synthetic routes . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using single-crystal X-ray diffraction analysis . This technique can reveal the topology of the molecular framework .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary greatly depending on their specific structure. Some general properties observed in these compounds include thermal stability and acceptable densities .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some of these compounds have been evaluated for their cytotoxicity against normal cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives are likely to involve the discovery and development of more effective and potent compounds for various applications, particularly in medicinal chemistry .

properties

IUPAC Name

1-[2-(1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-10(16)9-2-1-3-14(6-9)4-5-15-7-12-13-8-15/h7-9H,1-6H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPZVHFHJJCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN2C=NN=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.